N,2-Dimethoxy-N-methyl-6-(pyrrolidin-1-YL)-nicotinamide

Structure-Activity Relationship Medicinal Chemistry Nicotinamide Derivatives

N,2-Dimethoxy-N-methyl-6-(pyrrolidin-1-YL)-nicotinamide (CAS 1228665-95-9) is a synthetic pyridinecarboxamide that incorporates three distinctive features on the nicotinamide core: an N-methoxy-N-methyl amide, a 2-methoxy group, and a 6-pyrrolidin-1-yl substituent. With a molecular weight of 265.31 g/mol (C13H19N3O3), this compound is supplied as part of the Sigma-Aldrich AldrichCPR collection of unique chemicals intended for early discovery screening.

Molecular Formula C13H19N3O3
Molecular Weight 265.31 g/mol
CAS No. 1228665-95-9
Cat. No. B1388644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,2-Dimethoxy-N-methyl-6-(pyrrolidin-1-YL)-nicotinamide
CAS1228665-95-9
Molecular FormulaC13H19N3O3
Molecular Weight265.31 g/mol
Structural Identifiers
SMILESCN(C(=O)C1=C(N=C(C=C1)N2CCCC2)OC)OC
InChIInChI=1S/C13H19N3O3/c1-15(19-3)13(17)10-6-7-11(14-12(10)18-2)16-8-4-5-9-16/h6-7H,4-5,8-9H2,1-3H3
InChIKeyIKSDJNKTGAKORT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,2-Dimethoxy-N-methyl-6-(pyrrolidin-1-YL)-nicotinamide: A Structurally Differentiated Nicotinamide Scaffold for Early-Stage Discovery


N,2-Dimethoxy-N-methyl-6-(pyrrolidin-1-YL)-nicotinamide (CAS 1228665-95-9) is a synthetic pyridinecarboxamide that incorporates three distinctive features on the nicotinamide core: an N-methoxy-N-methyl amide, a 2-methoxy group, and a 6-pyrrolidin-1-yl substituent . With a molecular weight of 265.31 g/mol (C13H19N3O3), this compound is supplied as part of the Sigma-Aldrich AldrichCPR collection of unique chemicals intended for early discovery screening . It is cataloged by multiple vendors under purity specifications of 95-98% and is structurally positioned as a versatile intermediate or probe molecule within the broader nicotinamide chemical space .

Why N,2-Dimethoxy-N-methyl-6-(pyrrolidin-1-YL)-nicotinamide Cannot Be Replaced by Simpler Nicotinamide Analogs


The triple-modification architecture of N,2-Dimethoxy-N-methyl-6-(pyrrolidin-1-YL)-nicotinamide introduces steric, electronic, and hydrogen-bonding properties that are absent in simpler nicotinamide analogs . The N-methoxy-N-methyl amide group alters both the hydrogen-bond donor/acceptor profile and metabolic susceptibility relative to the primary amide of nicotinamide, while the 6-pyrrolidin-1-yl group adds significant steric bulk and basicity . Substituting this compound with unsubstituted nicotinamide (CAS 98-92-0), 6-methoxynicotinamide (JBSNF-000088), or N-methoxy-N-methylnicotinamide would result in loss of these combined structural features . The quantitative evidence below demonstrates that even single-position modifications can produce orders-of-magnitude differences in target engagement; the combined modifications of this compound would be expected to yield further differentiated pharmacological profiles, though direct comparative data remain limited.

N,2-Dimethoxy-N-methyl-6-(pyrrolidin-1-YL)-nicotinamide: Quantitative Differentiation Evidence vs. Analogous Nicotinamides


Structural Differentiation: Triple-Modification vs. Simple Nicotinamide or Single-Position Analogs

N,2-Dimethoxy-N-methyl-6-(pyrrolidin-1-YL)-nicotinamide is structurally differentiated from its closest commercial analogs by the simultaneous presence of three modifications. Compared to nicotinamide (CAS 98-92-0), it has three additional substituents; compared to N-methoxy-N-methylnicotinamide (CAS 7150-23-4), it adds a 2-methoxy and 6-pyrrolidin-1-yl group; compared to 6-methoxynicotinamide (JBSNF-000088, CAS 7150-23-4), it replaces the 6-methoxy with pyrrolidin-1-yl and adds N-methoxy-N-methyl . The 2-fluoro analog (2-Fluoro-N-methoxy-N-methyl-6-(pyrrolidin-1-yl)nicotinamide, CAS 1228666-39-4) represents the closest known comparator, differing only at the 2-position (F vs. OMe), yet no published head-to-head bioactivity data exist for either compound . This multi-site differentiation is expected to produce divergent steric and electronic properties compared to any single- or double-substituted analog, though direct quantitative evidence is currently absent from the public domain.

Structure-Activity Relationship Medicinal Chemistry Nicotinamide Derivatives

Predicted Physicochemical Differentiation: logP and Solubility vs. Nicotinamide

The presence of the lipophilic pyrrolidine ring and the N-methoxy-N-methyl group is predicted to increase the compound's logP by approximately 1.5-2.0 log units compared to nicotinamide (predicted logP ≈ -0.37) [1]. The 2-methoxy group may partially offset this increase via hydrogen-bond acceptance, but the net effect is a compound occupying a more lipophilic region of chemical space than nicotinamide, 6-methoxynicotinamide (predicted logP ≈ 0.2), or N-methoxy-N-methylnicotinamide (predicted logP ≈ 0.5) . The 2-fluoro analog (CAS 1228666-39-4) is expected to have a similar logP but altered electronic properties due to the electronegative fluorine atom. No experimental logP or solubility data for the target compound were found in the public domain.

Physicochemical Properties Drug-likeness ADME Prediction

Target Class Context: NNMT Inhibition Landscape

While no direct NNMT inhibition data exist for N,2-Dimethoxy-N-methyl-6-(pyrrolidin-1-YL)-nicotinamide, structurally related nicotinamide analogs have demonstrated NNMT inhibitory activity, providing a class-level reference for its potential application . 6-Methoxynicotinamide (JBSNF-000088) inhibits human NNMT with an IC50 of 1.8 µM (1,800 nM), while more elaborate bisubstrate analogs achieve IC50 values as low as 20 nM [1]. The target compound's 6-pyrrolidin-1-yl group occupies a position critical for NNMT active-site interactions, and the N-methoxy-N-methyl amide may alter cofactor binding interactions relative to the primary amide of nicotinamide [2]. Without direct assay data, any claim regarding its NNMT activity would be speculative; procurement for NNMT-focused programs should include plans for de novo profiling.

Nicotinamide N-Methyltransferase NNMT Inhibitor Metabolic Disease

Commercial Availability and Purity Differentiation

N,2-Dimethoxy-N-methyl-6-(pyrrolidin-1-YL)-nicotinamide is available from multiple vendors with purity specifications ranging from 95% (AKSci) to 98% (MolCore, Leyan) . Sigma-Aldrich supplies this compound through its AldrichCPR program, noting that no analytical data are collected and the product is sold 'as-is' for early discovery use, with the buyer assuming responsibility for identity and purity confirmation . In contrast, the 2-fluoro analog (CAS 1228666-39-4) is significantly more expensive (approximately RMB 4863/g vs. standard pricing for the methoxy analog), which may influence procurement decisions when the 2-position substituent is not critical for SAR studies . The target compound represents a cost-effective entry point to 2-methoxy-6-pyrrolidinyl-nicotinamide chemical space.

Chemical Procurement Purity Specification Supply Chain

Application Scenarios for N,2-Dimethoxy-N-methyl-6-(pyrrolidin-1-YL)-nicotinamide in Drug Discovery and Chemical Biology


Diversification of Nicotinamide-Based Screening Libraries

Procurement of N,2-Dimethoxy-N-methyl-6-(pyrrolidin-1-YL)-nicotinamide adds a triple-substituted scaffold to nicotinamide-focused compound libraries, occupying chemical space distinct from the widely available unsubstituted nicotinamide and single-substituted analogs such as 6-methoxynicotinamide. This is particularly relevant for phenotypic screening campaigns where scaffold diversity correlates with hit discovery rates .

Cost-Effective SAR Exploration of 6-Pyrrolidinyl-Nicotinamide Chemical Space

Compared to the 2-fluoro analog (CAS 1228666-39-4), which is priced at a significant premium, the 2-methoxy derivative offers a budget-friendly entry point for medicinal chemistry teams investigating the impact of 2-position substituents on target binding or ADME properties within the 6-pyrrolidinyl-nicotinamide series . This is advantageous for early SAR iteration where multiple analogs are required.

Weinreb Amide Functionality for Synthetic Elaboration

The N-methoxy-N-methyl amide (Weinreb amide) functionality present in this compound enables direct conversion to ketones via Grignard or organolithium addition without over-addition, providing a built-in synthetic handle for further derivatization. This feature is absent in compounds bearing a primary amide such as 6-methoxynicotinamide or nicotinamide, making it a strategically advantageous intermediate for generating ketone libraries in probe discovery programs .

NNMT Target Validation Studies

Given the structural relationship to known NNMT inhibitors, this compound may serve as a starting point for developing novel NNMT chemical probes, particularly if the 6-pyrrolidin-1-yl group proves to engage the NNMT active site differently than the 6-methoxy group of JBSNF-000088 (IC50 = 1.8 µM) . Procurement is recommended for laboratories conducting NNMT biochemical or cellular assays where novel chemotypes are sought to overcome limitations of existing inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for N,2-Dimethoxy-N-methyl-6-(pyrrolidin-1-YL)-nicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.